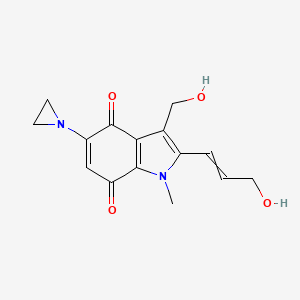
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine is a compound that combines two distinct chemical structures: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes, and is known for its role in winemaking. The pyridine derivative is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, often used in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the fermentation of plant materials or chemical synthesis from maleic anhydride. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .
For the synthesis of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine, a common method involves the cyclization of appropriate precursors under acidic or basic conditions. This process may include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes purification steps like crystallization and filtration to obtain the pure acid .
The industrial production of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine may involve large-scale chemical synthesis using batch reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and pH .
化学反应分析
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrogen atom in the pyridine ring. Reagents like halogens and alkylating agents are commonly used .
Major Products
The major products formed from the oxidation of 2,3-dihydroxybutanedioic acid include oxalic acid and carbon dioxide. Reduction reactions may yield dihydroxybutanoic acid . Substitution reactions of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can produce various substituted pyridines, depending on the reagents used .
科学研究应用
2,3-dihydroxybutanedioic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a chiral resolving agent in chromatography and as a standard in analytical chemistry . In biology, it is used to study metabolic pathways and enzyme activities .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine has applications in medicinal chemistry, where it is used as a building block for the synthesis of pharmaceuticals. It is also used in agrochemical research to develop new pesticides and herbicides .
作用机制
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems . It also acts as a proton donor in various biochemical reactions .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyridine ring allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid, tartaric acid is also a naturally occurring organic acid with similar chemical properties.
Uniqueness
The uniqueness of 2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine lies in its combination of two distinct chemical functionalities. This dual nature allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
属性
分子式 |
C32H42N4O18 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/2C10H12N2.3C4H6O6/c2*1-2-7-12-10(5-1)9-4-3-6-11-8-9;3*5-1(3(7)8)2(6)4(9)10/h2*1-4,6,8,10,12H,5,7H2;3*1-2,5-6H,(H,7,8)(H,9,10) |
InChI 键 |
LYOLASNKLJZGNN-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCNC1C2=CN=CC=C2.C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


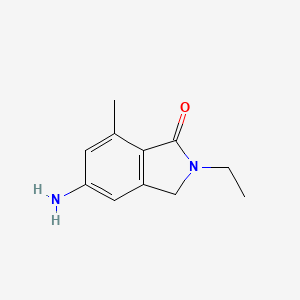
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
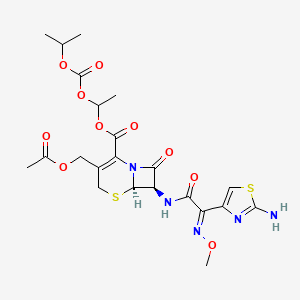

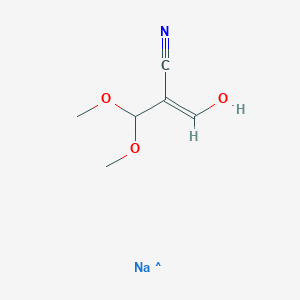


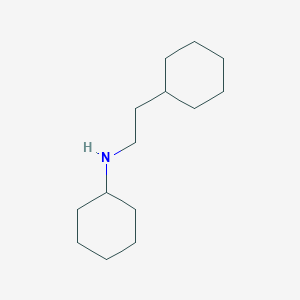

![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

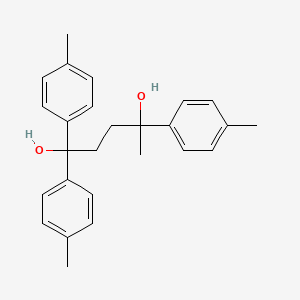
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
